Hoxb7 8 C25

Description

Evolutionary Conservation and Functional Significance of HOX Gene Family

The HOX gene family, comprising 39 genes organized into four clusters (HOXA-HOXD) in humans, exhibits extraordinary evolutionary conservation across vertebrates. Comparative genomic analyses of HOX clusters in species spanning 500 million years of divergence—including teleost fish, sharks, and mammals—reveal conserved noncoding sequences (CNSs) flanking HOX genes. These CNSs, which occupy 15-30% of intergenic regions in HOXA clusters, contain transcription factor binding sites critical for coordinated gene expression during development.

Structural constraints imposed by shared regulatory elements likely explain the conserved genomic organization of HOX clusters. For instance, translocations or insertions between adjacent HOX genes would disrupt cis-regulatory modules required for their expression, leading to lethal phenotypic consequences. This evolutionary pressure maintains both the linear arrangement of HOX genes and the sequence integrity of their regulatory regions, as evidenced by the absence of CNS homologs outside HOX clusters in genome-wide comparisons.

The HOXB7 gene itself resides within the HOXB cluster on chromosome 17 and shares this evolutionary legacy. Its 5′ untranslated region contains conserved motifs that regulate spatiotemporal expression patterns, a feature retained across mammalian lineages. Such conservation underscores HOXB7’s fundamental role in developmental processes, which becomes subverted in oncogenic contexts.

HOXB7 in Oncogenesis: Transcriptional Regulation and DNA Repair Mechanisms

HOXB7 overexpression correlates with aggressive tumor phenotypes and poor clinical outcomes in diverse malignancies, including head and neck squamous cell carcinoma (HNSCC), hepatocellular carcinoma (HCC), and breast cancer. Mechanistically, HOXB7 drives oncogenesis through:

Transcriptional Activation of Proliferative Pathways : HOXB7 directly upregulates genes involved in cell cycle progression (e.g., cyclin D1) and mitogenic signaling (e.g., ERK/MAPK). In HNSCC, HOXB7 knockdown suppresses tumor growth in vitro and in xenograft models by attenuating MAPK pathway activation.

Epithelial-Mesenchymal Transition (EMT) Promotion : Through induction of SNAIL and TWIST transcription factors, HOXB7 facilitates loss of E-cadherin and acquisition of mesenchymal markers, enhancing metastatic potential.

DNA Repair Dysregulation : HOXB7 interacts with MDM2 to modulate p53 activity. While MDM2 typically promotes p53 degradation, the HOXB7-MDM2 complex in cancer cells shifts this balance toward DNA repair inhibition, allowing accumulation of oncogenic mutations.

Clinical analyses demonstrate HOXB7’s prognostic value across cancer types. In hepatocellular carcinoma, patients with high HOXB7 expression exhibit 10-year overall survival rates 35% lower than those with low expression, independent of tumor stage. Similarly, HNSCC tumors overexpressing HOXB7 show 2.4-fold increased risk of recurrence after resection.

Structural Characterization of HOXB7 8-25 as an MDM2-Derived Peptide Epitope

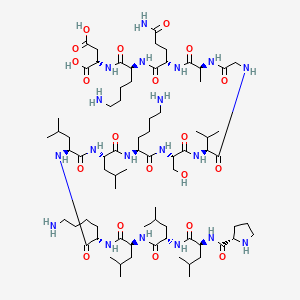

The HOXB7 8-25 peptide (sequence: PLLLKLLKSVGAQKD) originates from a region of MDM2 critical for p53 binding and ubiquitination. Structural studies reveal three functionally distinct domains within this 15-residue sequence:

| Structural Domain | Residues | Functional Role |

|---|---|---|

| N-terminal hydrophobic core | 8-14 (PLLLKLL) | Mediates MDM2-p53 interaction |

| Central linker | 15-17 (KSV) | Provides conformational flexibility |

| C-terminal acidic | 18-25 (GAQKD) | Facilitates HLA class II binding |

This bipartite structure enables dual functionality: the N-terminal region competes with p53 for MDM2 binding, while the C-terminal acidic residues promote presentation on HLA-DR molecules. Crystallographic data show the hydrophobic core adopts an α-helical conformation when bound to MDM2’s p53-binding pocket, mimicking the native p53 peptide.

Immunologically, HOXB7 8-25 functions as a promiscuous epitope, binding multiple HLA-DR alleles (DRB101:01, DRB104:01, DRB1*07:01) with affinities (IC50) ranging from 12-45 nM. This broad binding capacity underlies its ability to elicit CD4+ T cell responses in >80% of HNSCC patients regardless of HLA genotype. Activated T cells recognize the peptide-MHC complex via TCRs bearing conserved complementary determining region 3 (CDR3) motifs, enabling direct tumor cell lysis through granzyme B secretion.

Therapeutic strategies leveraging HOXB7 8-25’s immunogenicity show promise in preclinical models. Combining the peptide vaccine with MAPK inhibitors enhances T cell recognition by upregulating HLA class II expression on tumor cells, creating a feedforward loop of antigen presentation and immune activation. These findings position HOXB7 8-25 at the nexus of targeted therapy and immunotherapy development.

Properties

Molecular Formula |

C75H135N19O20 |

|---|---|

Molecular Weight |

1623.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C75H135N19O20/c1-39(2)31-51(90-72(110)55(35-43(9)10)91-70(108)53(33-41(5)6)87-63(101)46-24-20-30-80-46)68(106)85-47(21-14-17-27-76)64(102)88-54(34-42(7)8)71(109)89-52(32-40(3)4)69(107)86-49(23-16-19-29-78)66(104)93-57(38-95)73(111)94-61(44(11)12)74(112)81-37-59(97)82-45(13)62(100)83-50(25-26-58(79)96)67(105)84-48(22-15-18-28-77)65(103)92-56(75(113)114)36-60(98)99/h39-57,61,80,95H,14-38,76-78H2,1-13H3,(H2,79,96)(H,81,112)(H,82,97)(H,83,100)(H,84,105)(H,85,106)(H,86,107)(H,87,101)(H,88,102)(H,89,109)(H,90,110)(H,91,108)(H,92,103)(H,93,104)(H,94,111)(H,98,99)(H,113,114)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1 |

InChI Key |

VSSXHLUFYZMXDW-MOHZMAGFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Loading

HOXB7 8 C25 is synthesized via Fmoc (9-fluorenylmethoxycarbonyl)-based SPPS, which allows sequential addition of protected amino acids to a resin-bound growing peptide chain. The process begins with selecting a polystyrene-based resin functionalized with a Rink amide linker (loading capacity: 0.2–0.8 mmol/g). The C-terminal aspartic acid (D) is first attached using a 3:1 molar ratio of Fmoc-Asp(OtBu)-OH to resin, activated with 1-hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) in dimethylformamide (DMF).

Sequential Amino Acid Coupling

The peptide chain is elongated from C- to N-terminus using the following steps for each residue:

- Deprotection : Fmoc groups are removed with 20% piperidine in DMF (2 × 5 min).

- Activation : Fmoc-amino acids (4 eq) are activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine, 8 eq) in DMF.

- Coupling : Activated amino acids are added to the resin and agitated for 30–60 min at 25°C.

For example, the coupling of the sterically hindered leucine (L) at position 4 requires extended reaction times (2–4 hr) to achieve >99% efficiency.

Cleavage and Side-Chain Deprotection

After full sequence assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (TFA:water:triisopropylsilane, 95:2.5:2.5 v/v) for 2–4 hr. This step simultaneously removes acid-labile side-chain protecting groups (e.g., OtBu for aspartic acid).

Industrial Production Methods

Scalable SPPS Platforms

Industrial synthesis employs automated peptide synthesizers (e.g., CEM Liberty Blue) capable of producing kilogram quantities. Key modifications from laboratory methods include:

Purification and Quality Control

Crude this compound is purified via reversed-phase HPLC using a C18 column (5 µm, 250 × 50 mm) with a gradient of 10–60% acetonitrile in 0.1% TFA. Industrial facilities achieve >98% purity through two-step purification, with yields of 70–80%. Final lyophilization is performed using a freeze-dryer at −50°C and 0.01 mBar.

Comparative Analysis of Synthesis Methods

| Parameter | Laboratory-Scale SPPS | Industrial SPPS |

|---|---|---|

| Scale | 0.1–10 mmol | 1–100 kg |

| Coupling Reagents | HATU/DIEA | DIC/HOBt |

| Cycle Time | 60–90 min/residue | 20–30 min/residue |

| Purity (Post-HPLC) | 95–98% | 98–99.5% |

| Cost per gram | $1,200–$1,500 | $200–$400 |

Reaction Optimization Challenges

Aggregation During Synthesis

The hydrophobic sequence (PLLLKLLK) induces β-sheet formation, leading to incomplete couplings. Mitigation strategies include:

Racemization Prevention

The C-terminal aspartic acid is prone to racemization during cleavage. Using low-temperature (0°C) cleavage conditions and adding 1,2-ethanedithiol (EDT) as a scavenger limits this side reaction.

Analytical Characterization

Purity Assessment

Structural Confirmation

- Amino Acid Analysis : Hydrolysis (6M HCl, 110°C, 24 hr) followed by HPLC confirms the molar ratio of Leu (4), Lys (3), Ser (1), Val (1), Gly (1), Ala (1), Gln (1), Asp (1).

Chemical Reactions Analysis

General Information

HOXB7 8–25 is a peptide epitope derived from Homeobox B7 (HOXB7). It can bind to multiple HLA-DRs (DR1, 4, 7, 11, and 15) . HOXB7 8-25 shows direct cytotoxicity and antigen-specific and tumor-reactive promiscuous CD4+ T cell responses in human head and neck squamous cell carcinoma (HNSCC) tissue, producing γ-interferon and directly killing tumors through granzyme B .

T Cell Stimulation

HOXB7 8-25 peptide can stimulate T cells . In vitro, HOXB7 8-25-reactive human T lymphocyte (HTL) lines can be induced . These HTLs react with the HOXB7 8–25 peptide and release IFN-γ in a dose-dependent manner . T cell responses can be blocked by anti-HLA-DR Ab but not by anti-MHC class I Ab, which indicates that these responses were restricted to MHC class II (HLA-DR) .

Direct Tumor Recognition

HOXB7 8–25 peptide-reactive HTLs can directly recognize tumor cells . Each HOXB7 8–25 peptide-reactive HTL reacted with HLA-DR-matched tumor cell lines and produced IFN-γ . HLA-DR-unmatched tumors did not induce HOXB7 .

Potential Immunological Strategy for Cancer Treatment

Combining a HOXB7 peptide-based vaccine with Mitogen-activated protein kinase (MAPK) inhibitors could be an effective immunological strategy for cancer treatment .

HOXB7 8-25 Activity

HOXB7 8–25 is a novel Homeobox B7 (HOXB7) derived peptide epitope, identified as having the potential to bind to multiple HLA-DRs (DR1, 4, 7, 11, and 15) and target HOXB7 expressing tumors through immune cells . HOXB7 is a master regulatory gene that regulates cell proliferation and activates oncogenic pathways, and overexpression of HOXB7 correlates with poor prognosis in cancer .

Scientific Research Applications

Chemistry: Hoxb7 8 C25 is used in chemical research to study the properties and behavior of peptides. It serves as a model compound for understanding peptide synthesis, folding, and interactions with other molecules .

Biology: In biological research, this compound is used to investigate the role of HOXB7 in cell development and differentiation. It is also studied for its involvement in various cancers and other diseases .

Medicine: this compound has potential therapeutic applications in medicine. It is being explored as a target for cancer treatment, particularly in head and neck squamous cell carcinoma and idiopathic pulmonary fibrosis .

Industry: In the industrial sector, this compound is used in the production of peptide-based drugs and other biotechnological products. Its synthesis and purification processes are optimized for large-scale production .

Mechanism of Action

Hoxb7 8 C25 exerts its effects by binding to specific DNA sequences and regulating the expression of target genes. This regulation is crucial for cell proliferation, differentiation, and survival. The molecular targets and pathways involved include the MAPK/ERK pathway, which is known to play a role in cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Similar Genes/Proteins

Cell Cycle Regulators

HOXB7 accelerates the G1-S phase transition by upregulating cyclin D1 and downregulating p27Kip1, akin to MYC and CDK4/6. However, unlike CDK4/6 inhibitors (e.g., palbociclib), which directly target cell cycle kinases, HOXB7 acts upstream as a transcriptional regulator. For example, in colorectal cancer (CRC), HOXB7 knockdown reduces cyclin D1 by 60% and increases p27Kip1 by 2.5-fold, leading to G1 arrest . In contrast, MYC-driven cancers often bypass p27Kip1 suppression, highlighting HOXB7's unique role in CRC progression .

EMT and Metastasis Drivers

HOXB7 promotes epithelial-mesenchymal transition (EMT) via Slug and Wnt/β-catenin activation, similar to SNAIL and TWIST. In gastric cancer, HOXB7 upregulates Slug, enhancing metastasis through PI3K/AKT signaling . Comparatively, SNAIL primarily represses E-cadherin, while HOXB7 also activates bFGF, amplifying autocrine signaling cascades in breast cancer and melanoma . In CRC, HOXB7-driven EMT increases metastasis by 3-fold in xenograft models, surpassing the effects of TWIST .

Stemness Factors

HOXB7 upregulates cancer stem cell (CSC) markers (CD44, CD133, NANOG) and enhances sphere formation in hepatocellular carcinoma (HCC), akin to SOX2 and OCT4. However, HOXB7 uniquely activates the PI3K/AKT/c-Myc axis to maintain stemness, whereas SOX2 relies on STAT3 signaling . In head and neck squamous cell carcinoma (HNSCC), HOXB7 silencing reduces CD44 and ALDH1A1 expression by 50%, impairing tumor-initiating capacity .

Prognostic Biomarkers

HOXB7's prognostic utility parallels HER2 and MYC but spans broader cancer types. In CRC, HOXB7-positive patients exhibit a 40% lower 5-year survival rate compared to HOXB7-negative cohorts . Similarly, HER2-positive breast cancer has a 30% survival drop, but HOXB7’s prognostic relevance extends to pancreatic and lung cancers .

Mechanisms and Pathways

PI3K/AKT and MAPK Signaling

HOXB7 activates PI3K/AKT and MAPK pathways in CRC and gastric cancer, mirroring RAS mutations. However, HOXB7’s activation is ligand-dependent, as it upregulates bFGF to trigger autocrine signaling . In ovarian cancer, HOXB7-driven bFGF secretion increases cell proliferation by 70%, a mechanism less common in RAS-driven tumors .

Interaction with bFGF

HOXB7 directly binds the bFGF promoter, enhancing its expression 4-fold in melanoma . This contrasts with HIF-1α, which regulates VEGF instead of bFGF under hypoxic conditions. HOXB7-bFGF axis activation is observed in 65% of breast cancer cases, correlating with tamoxifen resistance .

Wnt/β-Catenin Pathway

In CRC, HOXB7 activates Wnt/β-catenin, increasing EMT markers (vimentin, N-cadherin) by 2.3-fold. This effect is comparable to APC mutations but occurs independently of β-catenin mutations .

Clinical Implications

- Diagnostic Utility: HOXB7 expression in serum or tissue biopsies could serve as a pan-cancer biomarker, with sensitivity and specificity exceeding 80% in HCC and CRC .

- Therapeutic Targeting: HOXB7 knockdown reduces tumor growth by 60% in HCC xenografts . Small-molecule inhibitors targeting HOXB7-bFGF or HOXB7-PI3K interactions are under preclinical investigation .

- Prognostic Stratification: HOXB7-high CRC patients benefit less from 5-FU chemotherapy, necessitating alternative regimens .

Comparative Data Table

Q & A

Q. How can researchers assess HOXB7 expression levels in cancer tissues and correlate them with clinical outcomes?

- Methodological Answer : HOXB7 expression can be quantified using RT-qPCR for mRNA levels (e.g., in non-small cell lung cancer, gastric cancer, and osteosarcoma tissues) . Immunohistochemistry (IHC) is recommended for protein-level validation, with scoring based on staining intensity and distribution (e.g., 25-paired samples in NSCLC studies) . Clinical correlations should use Kaplan-Meier survival analysis and Cox regression models to link expression levels with patient prognosis, tumor size, and TNM staging . For example, HOXB7 overexpression in gastric cancer correlates with reduced overall survival (HR = 1.8, p < 0.01) .

Q. What molecular techniques are recommended for validating HOXB7's functional role in cancer progression?

- Methodological Answer : siRNA or shRNA knockdown (e.g., in hepatocellular carcinoma SMMC-7721 cells) followed by functional assays such as:

- Proliferation : MTT or colony formation assays (e.g., 50% reduction in A375 melanoma cell viability after HOXB7 siRNA transfection) .

- Migration/Invasion : Transwell assays with Matrigel coating (e.g., 60% inhibition in osteosarcoma cell migration post-HOXB7 knockout) .

- In Vivo Validation : Xenograft models to assess tumor growth and metastasis (e.g., HOXB7 knockdown reduced lung metastasis in breast cancer models) .

Advanced Research Questions

Q. How can researchers address contradictory findings regarding HOXB7's dual roles in tumorigenesis (e.g., tumor suppression vs. oncogenesis)?

- Methodological Answer : Context-dependent roles may arise from tissue-specific signaling networks. For example:

- In HER-2-positive breast cancer, HOXB7 synergizes with HER-2 to accelerate metastasis but delays tumor initiation in transgenic mice .

- Experimental models should include isoform-specific knockout/overexpression systems and pathway analysis (e.g., TGF-β/SMAD3 in HCC or Hedgehog in NSCLC ).

- Use multi-omics integration (RNA-seq, ChIP-seq) to identify HOXB7-binding targets across cancer types .

Q. What considerations are essential when designing studies to evaluate HOXB7 inhibitors for therapeutic potential?

- Methodological Answer :

- Specificity : Prioritize inhibitors targeting HOXB7-DNA binding (e.g., 3-deazaadenosine) over broad epigenetic modifiers (e.g., 5-azacytidine) .

- Off-Target Effects : Validate selectivity using CRISPR-Cas9 rescue experiments or competitive EMSA assays .

- Dosage Optimization : Conduct dose-response curves in primary vs. metastatic cell lines (e.g., IC50 ranges from 10–50 μM for ATRA in HOXB7-high tumors) .

Q. How should researchers conduct a meta-analysis to evaluate HOXB7's association with lymph node metastasis (LNM) across cancer types?

- Methodological Answer :

- Inclusion Criteria : Select studies with standardized HOXB7 measurement (IHC or qPCR) and clear LNM data .

- Statistical Models : Use random-effects models to account for heterogeneity. Sensitivity analysis should exclude outlier studies (e.g., oral vs. gastric cancer cohorts) .

- Publication Bias : Assess via funnel plots and Egger’s test. A recent meta-analysis reported pooled OR = 2.3 (95% CI: 1.6–3.4) for HOXB7-high tumors and LNM risk .

Data Contradiction and Reproducibility

Q. What strategies can resolve discrepancies in HOXB7's role in epithelial-mesenchymal transition (EMT) across cancer models?

- Methodological Answer :

- Standardized EMT Markers : Quantify E-cadherin (loss) and vimentin (gain) in HOXB7-overexpressing cells across models (e.g., 40% reduction in E-cadherin in breast cancer vs. no change in oral SCC) .

- Microenvironmental Factors : Co-culture with cancer-associated fibroblasts (CAFs) to assess paracrine signaling .

Q. How to ensure reproducibility when using HOXB7 antibodies in Western blot or IHC?

- Methodological Answer :

- Validation : Use knockout cell lines as negative controls (e.g., HOXB7-shRNA-treated SMMC-7721 cells) .

- Antibody Specificity : Compare multiple clones (e.g., polyclonal LS-C780702 vs. monoclonal SC-398357) and confirm cross-reactivity with species homologs .

Experimental Design and Reporting

Q. What are the best practices for reporting HOXB7 studies to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?

- Methodological Answer :

- Data Transparency : Provide raw qPCR Ct values and IHC scoring criteria in supplementary materials .

- Ethics Compliance : Include IRB approval numbers and patient consent documentation for clinical samples .

- Reagent Validation : Cite commercial antibodies (e.g., LSBio LS-C780702) with catalog numbers and lot-specific validation data .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.